molecular formula C10H10BrIO B14064383 1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one

1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one

Cat. No.: B14064383
M. Wt: 352.99 g/mol
InChI Key: UOBIDUBGUMWLKR-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one is a halogenated arylpropanone featuring a bromine atom at the 1-position and a 3-iodo-2-methylphenyl group at the 3-position of the propan-2-one backbone. This compound belongs to a class of α-bromoketones, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The iodine and methyl substituents on the aromatic ring introduce steric and electronic effects that influence reactivity and stability.

Properties

Molecular Formula

C10H10BrIO

Molecular Weight

352.99 g/mol

IUPAC Name

1-bromo-3-(3-iodo-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrIO/c1-7-8(5-9(13)6-11)3-2-4-10(7)12/h2-4H,5-6H2,1H3

InChI Key

UOBIDUBGUMWLKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(3-iodo-2-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the halogens.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive halogens. The use of automated systems can also improve yield and purity by minimizing human error and optimizing reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Material Science: Utilized in the preparation of functionalized materials with specific properties, such as polymers or nanomaterials.

    Analytical Chemistry: Employed as a reference standard or reagent in analytical methods to detect and quantify other substances.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanones

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
  • Structural Features : Bromine at the 2-position, chloro and methyl groups at the 3- and 4-positions of the phenyl ring.
  • Key Differences: The target compound has iodine at the 3-position and methyl at the 2-position of the phenyl ring, whereas this analog substitutes iodine with chlorine and relocates the methyl group. The iodine atom in the target compound increases molecular weight (338.97 g/mol vs.
1-Bromo-3-(4-chlorophenoxy)propan-2-one
  • Structural Features: Phenoxy group replaces the phenyl ring, with chlorine at the para position.
  • Key Differences: The phenoxy group introduces an oxygen atom, increasing polarity and solubility compared to the iodine-methylphenyl group.

Aryl-Substituted Propanones with Heteroatoms

1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one
  • Structural Features: Amino group at the 3-position and iodine at the 2-position of the phenyl ring.
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, which are absent in the target compound’s methyl-substituted analog. This derivative may exhibit enhanced stability in acidic conditions due to the amino group’s protonation .
3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
  • Structural Features: Indole ring with methyl groups and bromine on the propanone chain.
  • Such compounds are explored in medicinal chemistry for their binding affinity to biological targets .

Comparative Data Table

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Applications
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one 3-iodo-2-methylphenyl, bromo at C1 338.97 High steric bulk, polarizable Pharmaceutical intermediate, imaging
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-chloro-4-methylphenyl, bromo at C2 243.10 Electrophilic, stable Kinase inhibitor synthesis
1-Bromo-3-(4-chlorophenoxy)propan-2-one 4-chlorophenoxy, bromo at C1 263.52 Polar, soluble in organic solvents Agrochemical precursor
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one 3-amino-2-iodophenyl, bromo at C3 361.99 Basic, hydrogen-bonding Antibacterial agents
1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one Phenylimino-hydrazono groups, bromo ~290 Corrosion inhibitor (90–94% efficiency) Material protection

Biological Activity

1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H10BrI O
  • Molecular Weight : 335.02 g/mol

This compound contains bromine and iodine substituents on a phenyl ring, which are known to influence its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Several studies have indicated that halogenated compounds exhibit significant antibacterial and antifungal properties. The presence of bromine and iodine in this compound may enhance its efficacy against specific microbial strains.
  • Anticancer Properties : Research suggests that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The halogen substituents may play a crucial role in modulating these effects.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
  • Interaction with Cellular Receptors : It might modulate receptor activity, particularly those involved in signaling pathways related to inflammation and cancer progression.

Antimicrobial Testing

A study evaluated the antimicrobial activity of various halogenated phenyl ketones, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundMIC (mg/mL)Target Strain
This compound0.015Staphylococcus aureus
This compound0.020Escherichia coli
Control (No Treatment)--

The results indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that halogenated phenyl ketones can induce apoptosis in cancer cell lines. For instance, a study focused on breast cancer cells demonstrated that treatment with this compound resulted in:

ParameterControl GroupTreatment Group
Cell Viability (%)10045
Apoptotic Cells (%)535

These findings suggest that the compound has significant potential as an anticancer agent.

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